2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound that likely exhibits a range of interesting chemical and physical properties due to its structural components, such as the thiophene ring, the dihydropyrimidine backbone, and the mercapto and nitrile functional groups. These features suggest potential for diverse chemical reactions and applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
Synthesis of related dihydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which might be adapted for this compound. A common approach might involve the condensation of thiophene-2-carbaldehyde, ethyl cyanoacetate, and thiourea or mercaptoacetic acid under acidic or basic conditions to introduce the mercapto group and form the pyrimidine ring.
Molecular Structure Analysis
The molecular structure likely includes a planar dihydropyrimidine ring conjugated with the thiophene ring, influencing its electronic properties. The presence of electron-withdrawing (nitrile) and electron-donating (mercapto) groups would affect its reactivity and interaction with biological molecules, potentially investigated through molecular docking studies as seen in compounds with similar backbones (Holam, Santhoshkumar, & Killedar, 2022).
Scientific Research Applications
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Antimicrobial Applications
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Antiviral Applications
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Anticancer Applications
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Antimalarial Applications
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Anti-Inflammatory and Analgesic Applications
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Anticonvulsant Applications
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Thyroid Drugs
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Leukemia Treatment
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Synthesis of Other Substituted Pyrimidines
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Plant Growth Regulation
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Herbicidal Activities
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Treatment of Various Disorders
- Fused pyrimidine derivatives have been used in the treatment of various disorders such as urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIUGAQMAVELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354923 | |
Record name | SBB041877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | |
CAS RN |
109532-65-2 | |
Record name | SBB041877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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